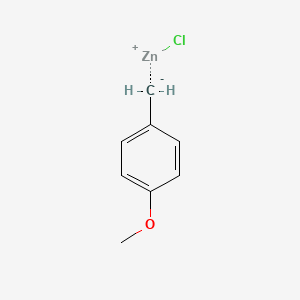

4-Methoxybenzylzinc chloride

Descripción general

Descripción

4-Methoxybenzylzinc chloride is an organozinc compound with the chemical formula CH₃OC₆H₄CH₂ZnCl. It is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. This compound is known for its high reactivity and functional group compatibility, making it a versatile tool in synthetic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methoxybenzylzinc chloride can be synthesized through the oxidative insertion of zinc into 4-methoxybenzyl chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the presence of a catalyst, such as cobalt chloride, to facilitate the insertion process .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve efficient production. The compound is often supplied as a solution in THF at a concentration of 0.5 M .

Análisis De Reacciones Químicas

Cobalt-Catalyzed Cross-Coupling Reactions

4-Methoxybenzylzinc chloride participates in Co-catalyzed couplings with aryl/heteroaryl halides, enabling access to diverse scaffolds.

Coupling with Aryl Halides

Key Observations :

-

Solvent : Methyl tert-butyl ether (MTBE) minimizes homo-coupling .

-

Ligand : Isoquinoline enhances reaction efficiency and stabilizes the cobalt catalyst .

Coupling with N-Heterocycles

The reagent reacts efficiently with halogenated pyridines and pyrimidines:

Stereoselective Additions

In stereochemically controlled syntheses, this compound adds to iminium intermediates with high trans-selectivity:

-

Example : Reaction with tetracyclic iminium 16 yields trans-1,2,3,4-tetrahydrobenzo[g]quinoline derivative 19 in 72% yield .

Mechanistic Insights

-

Pathway : The reaction proceeds via a Co(I)/Co(III) catalytic cycle. CoCl is reduced in situ by zinc, forming active Co(0) species .

-

Role of Ligands : Isoquinoline prevents catalyst deactivation and suppresses β-hydride elimination .

-

Kinetics : Reactions typically complete within 1–18 hours at 50°C, depending on the electrophile’s electronic nature .

Functional Group Tolerance

The reagent tolerates:

Comparison with Other Organometallics

| Reagent | Stability | Functional Group Tolerance | Typical Yield (%) |

|---|---|---|---|

| This compound | High | Excellent | 60–85 |

| Benzylmagnesium chloride | Low | Moderate | 40–70 |

| Benzylboronic acid | Moderate | Good | 50–75 |

Aplicaciones Científicas De Investigación

Organic Synthesis

Cross-Coupling Reactions:

4-Methoxybenzylzinc chloride is primarily employed in cross-coupling reactions, which are essential for forming carbon-carbon bonds. These reactions are crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound can react with various aryl and heteroaryl halides under palladium or cobalt catalysis to yield biaryl compounds.

Case Study: Cobalt-Catalyzed Cross-Coupling

A notable study demonstrated the efficiency of this compound in cobalt-catalyzed cross-coupling reactions. The reaction of this compound with 2-bromopyrimidine yielded functionalized aryl-heteroarylmethanes in yields ranging from 52% to 83%, showcasing its utility in synthesizing complex structures (see Table 1) .

| Reaction | Reactants | Catalyst | Yield (%) |

|---|---|---|---|

| 1 | This compound + 2-bromopyrimidine | CoCl₂ | 52-83 |

| 2 | This compound + ethyl 4-bromo-benzoate | Pd(II) | 54-70 |

Medicinal Chemistry

Synthesis of Pharmaceutical Intermediates:

In medicinal chemistry, this compound is used to synthesize various pharmaceutical intermediates. Its derivatives can lead to the formation of biologically active compounds, which are pivotal in drug development.

Case Study: PMB Esters

The compound is also utilized to prepare 4-methoxybenzyl (PMB) esters, which serve as protecting groups in peptide synthesis and other organic transformations. PMB esters are valued for their stability and ease of removal under mild conditions, making them ideal for multi-step syntheses .

Material Science

Development of Functional Materials:

The unique reactivity of organozinc compounds like this compound allows for the development of functional materials. These materials can be tailored for specific applications in electronics and coatings.

Mecanismo De Acción

The mechanism of action of 4-methoxybenzylzinc chloride involves the formation of a reactive organozinc intermediate that can undergo various transformations. The zinc atom in the compound acts as a nucleophile, facilitating the formation of carbon-carbon bonds through cross-coupling reactions. The presence of a catalyst, such as palladium or cobalt, enhances the reactivity of the organozinc intermediate, allowing for efficient bond formation .

Comparación Con Compuestos Similares

Benzylzinc Chloride: Similar to 4-methoxybenzylzinc chloride but lacks the methoxy group, resulting in different reactivity and selectivity in reactions.

4-Methylbenzylzinc Chloride: Contains a methyl group instead of a methoxy group, leading to variations in electronic and steric properties.

4-Methoxybenzoyl Chloride: While structurally related, this compound is used primarily as an acylating agent rather than in cross-coupling reactions.

Uniqueness: this compound is unique due to its methoxy substituent, which enhances its reactivity and functional group compatibility. This makes it particularly useful in the synthesis of complex organic molecules and in studying reaction mechanisms.

Propiedades

IUPAC Name |

chlorozinc(1+);1-methanidyl-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O.ClH.Zn/c1-7-3-5-8(9-2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKXMADQMVPOCK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[CH2-].Cl[Zn+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClOZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400188 | |

| Record name | 4-Methoxybenzylzinc chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312693-17-7 | |

| Record name | 4-Methoxybenzylzinc chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.